molecular formula C17H20N2O2 B594833 Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate CAS No. 1236861-63-4

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate

Cat. No.: B594833
CAS No.: 1236861-63-4
M. Wt: 284.359
InChI Key: VOVSHHOOXWXYKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. The quinoline moiety in this compound adds further complexity and potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of a suitable precursor, such as a 3-aminopropanol derivative, under basic conditions to form the azetidine ring. The quinoline moiety can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce any oxidized functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the azetidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring’s ring strain may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate is unique due to the presence of the quinoline moiety, which imparts distinct biological and chemical properties

Properties

IUPAC Name

tert-butyl 3-quinolin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-13(11-19)15-9-8-12-6-4-5-7-14(12)18-15/h4-9,13H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSHHOOXWXYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195018
Record name 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236861-63-4
Record name 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236861-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(2-quinolinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of Zn dust (1.70 g, 26.0 mmol) in THF (5 mL) under an Argon atmosphere, 1,2-dibromoethane (250 μl) was added at rt. The resulting mixture was heated at 65° C. for 3 min and allowed to cool to rt. TMSCl (350 μl) was then added and the mixture was stirred at rt for 30 min. tert-Butyl 3-iodoazetidine-1-carboxylate (5.70 g, 20.0 mmol) in THF (15 mL) was then added slowly and the resulting mixture was allowed to stir at rt for 45 min. A solution of Pd2(dba)3 (183 mg, 0.200 mmol) and trifurylphosphine (186 mg, 0.801 mmol) in THF (5 mL) were stirred at rt for 10 min under an Argon atmosphere and the resulting mixture was added to the organozinc reagent prepared, followed by addition of 2-bromoquinoline (5.00 g, 24.0 mmol). The mixture was then heated at 65° C. for 48 h under Argon. The reaction mixture was allowed to cool to rt and filtered through a pad of diatomaceous earth. The filtrate was concentrated and the residue obtained was purified by flash column chromatography on silica gel (0:1-1:0% EtOA/heptanes) to obtain tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate.
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
186 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
183 mg
Type
catalyst
Reaction Step Three
Name
Quantity
350 μL
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Seven

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